molecular formula C5H5BrO2 B086840 2-Bromocyclopentane-1,3-dione CAS No. 14203-24-8

2-Bromocyclopentane-1,3-dione

Cat. No. B086840
CAS RN: 14203-24-8
M. Wt: 177 g/mol
InChI Key: ROZCQYLERXSBBC-UHFFFAOYSA-N
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Description

2-Bromocyclopentane-1,3-dione is a chemical compound with the molecular formula C5H5BrO2 .


Molecular Structure Analysis

The molecular structure of 2-Bromocyclopentane-1,3-dione consists of a five-membered ring with two carbonyl (C=O) groups at the 1 and 3 positions and a bromine atom at the 2 position . The InChI code for the compound is 1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2 .


Physical And Chemical Properties Analysis

2-Bromocyclopentane-1,3-dione has a molecular weight of 177.00 g/mol . It has a topological polar surface area of 34.1 Ų and a complexity of 125 . The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis of Organic Compounds : Cyclopentane-1,2-dione, a compound related to 2-Bromocyclopentane-1,3-dione, has been used as a synthetic intermediate in creating various organic compounds such as propellanes, iso-coumarones, and pyrazines. This indicates its potential as a precursor for complex organic synthesis (Wrobel & Cook, 1980).

  • Alkylation Reactions : Studies have shown that alkylations of similar compounds, like 2-methylcyclopentane-1,3-dione, result in mixtures of C- and O-alkyl derivatives. This suggests potential for 2-Bromocyclopentane-1,3-dione in alkylation reactions (Rosenthal & Davis, 1966).

  • Carbon-Carbon Bond Activation : Research has developed methods for activating sp2–sp3 and sp3–sp3 carbon-carbon bonds in 2-substituted 1,3-diketones, which includes compounds like 2-Bromocyclopentane-1,3-dione. This activation is crucial for further chemical transformations (Aoyama et al., 2015).

  • Antimicrobial Applications : The compound 1-(5-Bromo-2-hydroxyphenyl)-3-(4- Bromophenyl)-propane-1,3-dione and its metal complexes have shown antimicrobial activity. This suggests potential biomedical applications for structurally similar compounds like 2-Bromocyclopentane-1,3-dione (Sampal et al., 2018).

  • Natural Functions and Biological Activity : 2-Acylcycloalkane-1,3-diones, a group to which 2-Bromocyclopentane-1,3-dione belongs, have been studied for their occurrence in nature, biological activities, and biogenesis. Their natural functions and the biological activity they exhibit are of significant interest (Rubinov, Rubinova, & Akhrem, 1995).

  • Isostere for Carboxylic Acid : Cyclopentane-1,3-diones, closely related to 2-Bromocyclopentane-1,3-dione, have been identified as potential isosteres for the carboxylic acid functional group. This application is crucial in the design of pharmaceuticals, such as thromboxane receptor antagonists (Ballatore et al., 2011).

Safety And Hazards

2-Bromocyclopentane-1,3-dione is classified as a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces. Containers may explode when heated. The compound should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse with water .

properties

IUPAC Name

2-bromocyclopentane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2/c6-5-3(7)1-2-4(5)8/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZCQYLERXSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344955
Record name 2-Bromocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocyclopentane-1,3-dione

CAS RN

14203-24-8
Record name 2-Bromocyclopentane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclopentane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Vandewalle, N Schamp… - Bulletin des Sociétés …, 1966 - Wiley Online Library
2‐Acyl‐2‐halogenocyclopentane‐1, 3‐diones are obtained in high yield, starting from 2‐acylcyclopentane‐1, 3‐diones. Their degradation and isomeration products are described. …
Number of citations: 3 onlinelibrary.wiley.com
H IsHIDA, H NUKAYA, K TSUJI, H ZENDA… - Chemical and …, 1992 - jstage.jst.go.jp
By following the antifungal activity, four antifungal principles, acetovanillone (1), two new cyclic fi-diketones,(2 and 3), and an unknown compound (4), were isolated from wood tar, Pix …
Number of citations: 3 www.jstage.jst.go.jp
Y Hayashi, N Suzuki, T Maeda, H Fujiwara… - New Journal of …, 2021 - pubs.rsc.org
In this paper, thienylpyridinium–cyclic enolate betaine (TPB) dyes were reported as unique skeletons of fluorescent donor–acceptor type molecules. TPB derivatives with five-membered …
Number of citations: 5 pubs.rsc.org
MJ Ajitha, BE Haines, DG Musaev - Organometallics, 2023 - ACS Publications
Unactivated C(sp 3 )–H bonds are the most challenging substrate class for transition metal-catalyzed C–H halogenation. Recently, the Yu group [Liu, T.; Myers, MC; Yu, JQ Angew. …
Number of citations: 2 pubs.acs.org

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